4-(3-oxo-2-phenylbutyl)Benzonitrile
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Overview
Description
4-(3-oxo-2-phenylbutyl)Benzonitrile is an organic compound with a complex structure that includes a benzonitrile group attached to a 3-oxo-2-phenylbutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-oxo-2-phenylbutyl)Benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method is advantageous due to its mild reaction conditions and low production cost.
Industrial Production Methods
In industrial settings, the production of benzonitrile often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures to form benzonitrile . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(3-oxo-2-phenylbutyl)Benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzonitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
4-(3-oxo-2-phenylbutyl)Benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of dyes, coatings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-oxo-2-phenylbutyl)Benzonitrile involves its interaction with specific molecular targets. The nitrile group can form coordination complexes with transition metals, which can then participate in various catalytic processes. Additionally, the compound’s structure allows it to interact with biological molecules, potentially affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler compound with a similar nitrile group.
4-Phenylbutyronitrile: Similar structure but lacks the oxo group.
Benzaldehyde: Precursor in the synthesis of benzonitrile.
Uniqueness
4-(3-oxo-2-phenylbutyl)Benzonitrile is unique due to its combination of a benzonitrile group with a 3-oxo-2-phenylbutyl chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
54636-71-4 |
---|---|
Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
4-(3-oxo-2-phenylbutyl)benzonitrile |
InChI |
InChI=1S/C17H15NO/c1-13(19)17(16-5-3-2-4-6-16)11-14-7-9-15(12-18)10-8-14/h2-10,17H,11H2,1H3 |
InChI Key |
XBBUHAYZVCCNNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=CC=C(C=C1)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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